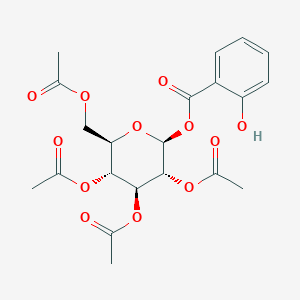

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate is a chemical compound that belongs to the class of glycosyl esters It is derived from the esterification of salicylic acid with 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate typically involves the esterification of salicylic acid with 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield salicylic acid and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose.

Oxidation: The salicylate moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Salicylic acid and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose.

Oxidation: Quinones or other oxidized derivatives of salicylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral Properties

One of the notable applications of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate is its antiviral activity . Research indicates that it can effectively counteract viral infections, making it a candidate for further studies in antiviral drug development. The mechanism by which this compound exerts its antiviral effects may involve interference with viral replication processes, although detailed mechanisms require further investigation .

Chiral Derivatization Agent

This compound serves as a chiral derivatization agent in chromatography. Its ability to form derivatives with amino acids and other compounds enhances the resolution of enantiomers during high-performance liquid chromatography (HPLC). This application is crucial in pharmaceutical research where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .

Proteomics Research

In proteomics, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate is utilized for the modification of proteins and peptides. Its acetylated sugar moiety can facilitate the study of glycoproteins and their interactions within biological systems. This aspect is particularly important for understanding disease mechanisms and developing targeted therapies .

Chemical Synthesis

The compound plays a role in various chemical synthesis processes. It can be used as an intermediate in the synthesis of more complex glycosides or as a building block for creating other bioactive molecules. Its structural features allow for diverse modifications that can yield compounds with novel properties .

Biochemical Assays

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate is utilized in biochemical assays to study enzyme activities and substrate interactions. For instance, it can be employed to investigate glycosidase activities by serving as a substrate that mimics natural glycosides .

Table 1: Summary of Research Findings on 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Salicylate

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate involves the hydrolysis of the ester bonds to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The glucopyranosyl moiety may enhance the solubility and bioavailability of the compound, facilitating its absorption and distribution in the body.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide: Used in glycosylation reactions.

Uniqueness

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate is unique due to its combination of a glucopyranosyl moiety and a salicylate ester, which imparts specific chemical and biological properties. Its potential as a prodrug for salicylic acid and its applications in various fields make it a compound of significant interest.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate consists of a glucopyranosyl moiety acetylated at four positions and linked to a salicylate group. The IUPAC name for this compound is . The synthesis typically involves the acetylation of β-D-glucopyranose followed by coupling with salicylic acid derivatives.

Synthesis Overview

- Acetylation : β-D-glucopyranose is reacted with acetic anhydride in the presence of a catalyst (such as pyridine) to form the tetra-acetyl derivative.

- Coupling : The tetra-acetyl derivative is then coupled with salicylic acid to yield 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate.

Antiviral Properties

Recent studies indicate that 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate exhibits significant antiviral activity. It has been shown to inhibit viral replication in various assays . The mechanism appears to involve interference with viral entry or replication processes.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of glucosides exhibit enhanced bactericidal activity due to their ability to disrupt bacterial cell membranes .

Antioxidant Activity

The antioxidant capacity of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate has been evaluated through various assays. Its phenolic structure contributes to significant free radical scavenging abilities. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Study 1: Antiviral Efficacy

A study published in Pharmaceutical Biology examined the antiviral efficacy of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate against influenza viruses. The results demonstrated a dose-dependent inhibition of viral replication in MDCK cells with an IC50 value indicating potent activity .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were found to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .

Study 3: Antioxidant Properties

A comprehensive review highlighted the antioxidant properties of various glucosides including 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl salicylate. The compound exhibited a high capacity for scavenging DPPH radicals and reducing oxidative stress markers in cellular models .

Table 1: Biological Activities of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Salicylate

Propiedades

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOALTWKYYIH-YRIDSSQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.